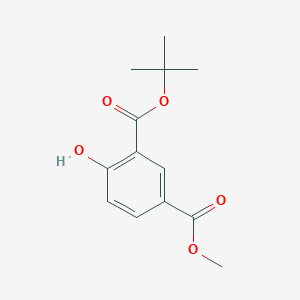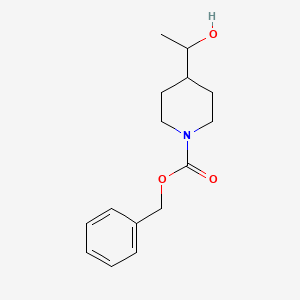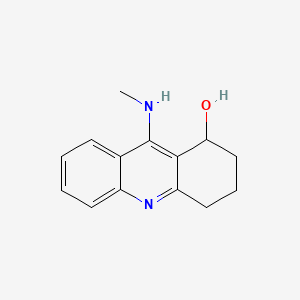
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 3-tert-butyloxycarbonyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-tert-butyloxycarbonyl-4-oxobenzoate.
Reduction: Formation of 3-tert-butyloxycarbonyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a carbocation, which is then eliminated to form the free hydroxyl group. This deprotection step is crucial in the synthesis of various compounds where the hydroxyl group needs to be unmasked at a specific stage.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- 3-tert-Butyl-4-hydroxyanisole
- Methyl 4-hydroxybenzoate
Uniqueness
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective deprotection is required.
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 4-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(16)9-7-8(11(15)17-4)5-6-10(9)14/h5-7,14H,1-4H3 |
Clave InChI |
LKBDLZVBBGMIFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-prolyl-L-prolinamide](/img/structure/B8462478.png)













